2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
CAS No.:
Cat. No.: VC13256119
Molecular Formula: C19H15N5
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N5 |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
| Standard InChI | InChI=1S/C19H15N5/c1-11-7-8-13(9-12(11)2)24-18(21)14(10-20)17-19(24)23-16-6-4-3-5-15(16)22-17/h3-9H,21H2,1-2H3 |
| Standard InChI Key | JTFBLRGJHOJXJZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C |
| Canonical SMILES | CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C |
Introduction
Synthesis Methods
The synthesis of pyrroloquinoxaline derivatives typically involves multi-step organic reactions. For example, the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines involves a two-step approach using Buchwald–Hartwig cross-coupling conditions followed by an intramolecular nucleophilic aromatic substitution reaction . While specific synthesis details for 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile are not available, similar compounds likely require analogous methods.
Biological Activities
Pyrroloquinoxaline derivatives have shown potential in various biological activities, including antimicrobial and anticancer effects. For instance, 2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits potential in antimicrobial and anticancer research due to its ability to interact with biological targets. While specific data on 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is lacking, its structural similarity suggests it may have similar biological activities.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-Amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | CHN | 313.4 | Different dimethyl substitution on the phenyl ring |
| 2-Amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | CHN | 265.31 | Butyl substituent instead of phenyl |
| Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | CHNO | 360.4 | Ethyl ester group and different dimethyl substitution |
Future Research Directions
Further research is needed to elucidate the specific biological activities and synthesis methods for 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile. This could involve exploring its potential as a therapeutic agent and optimizing its synthesis to improve yield and purity.
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